5-Methylthieno[2,3-d][1,3]thiazol-2-amine Exhibits Superior Antiproliferative Potency in MCF-7 Breast Cancer Cells Compared to Doxorubicin Control
In a direct cytotoxicity comparison, 5-Methylthieno[2,3-d][1,3]thiazol-2-amine demonstrated an IC50 value of 19.4 µM against the MCF-7 breast cancer cell line. This represents a 2.1-fold increase in potency compared to the standard chemotherapeutic control doxorubicin, which exhibited an IC50 of 40.0 µM under the same assay conditions . This quantitative difference establishes the compound as a more potent lead scaffold in this specific cellular context.
| Evidence Dimension | Antiproliferative activity against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 19.4 µM |
| Comparator Or Baseline | Doxorubicin (standard chemotherapeutic), IC50 = 40.0 µM |
| Quantified Difference | Target compound is 2.1-fold more potent (lower IC50) |
| Conditions | MCF-7 human breast adenocarcinoma cell line, in vitro cytotoxicity assay |
Why This Matters
This quantifiable superiority over a clinical standard provides a clear, data-driven justification for selecting this specific compound over others when initiating a medicinal chemistry program focused on breast cancer.
